Agaveside B
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Overview
Description
Agaveside B, also known as agaveside b or terreside b, belongs to the class of organic compounds known as steroidal saponins . These are saponins in which the aglycone moiety is a steroid. The steroidal aglycone is usually a spirostane, furostane, spirosolane, solanidane, or curcubitacin derivative .
Molecular Structure Analysis
Agaveside B has a complex molecular structure. Its molecular formula is C55H90O26 . It belongs to the class of steroidal saponins, which means its structure includes a steroid aglycone moiety . The steroidal aglycone is usually a spirostane, furostane, spirosolane, solanidane, or curcubitacin derivative .Physical And Chemical Properties Analysis
Agaveside B is a steroidal saponin found in the agave plant . It’s part of a complex mixture of fructooligosaccharides presenting β (2–1) and β (2–6) bonds, with ramifications and with an internal terminal glucose molecule .Scientific Research Applications
Steroidal Glycosides from Agave Cantala : Two new steroidal glycosides, including Agaveside A and B, were characterized from Agave cantala. Their structures were elucidated using spectroscopy and chemical degradation methods (G. C. Uniyal, P. Agrawal, R. S. Thakur, & O. Sati, 1990).
Agave Biotechnology : Agave plants are significant in Mexican culture and economy. Research on Agave biotechnology has focused on bio-fuels, beverages, foods, fibers, saponins, etc. This review presents advances and challenges in Agave biotechnology, which may include the study of compounds like Agaveside B (Naivy Y. Nava-Cruz, M. A. Medina-Morales, J. Martínez, R. Rodríguez, & Cristóbal N. Aguilar, 2015).
Bioactive Molecules from Agave Genus : This study highlights the extraction and biological potential of secondary metabolites from agave plants, including phenols, flavonoids, phytosterols, and saponins, which may be relevant to Agaveside B (Misael Bermúdez-Bazán, G. Castillo-Herrera, J. E. Urías-Silvas, Antonio Escobedo-Reyes, & M. Estarrón-Espinosa, 2021).
Agave Productivity : Discusses the potential of agaves in arid and semiarid lands, focusing on their adaptations and productivity, which could indirectly relate to the study of Agaveside B (E. García-Moya, A. Romero-Manzanares, & P. Nobel, 2011).
Agave as a Natural Renewable Resource : Examines the use of Agave plant materials for various applications, including medicine, which might encompass research on compounds like Agaveside B (Ma De Lourdes Pérez-Zavala, J. C. Hernández-Arzaba, Dennis K Bisdeshi, & J. E. Barboza-Corona, 2020).
Safety And Hazards
While agave, the plant from which Agaveside B is derived, is generally safe for consumption, it’s important to note that it can cause skin irritation or rash in humans . Ingesting any part of an agave plant can lead to stomach cramps, diarrhea, vomiting, and other gastrointestinal problems . Agave syrup, a product made from the sap of the agave plant, is not a suitable replacement for sugar for people with diabetes due to its high-fructose content .
properties
IUPAC Name |
2-[5-hydroxy-4-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl]oxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H90O26/c1-21-7-12-55(72-18-21)22(2)34-30(81-55)14-27-25-6-5-23-13-24(8-10-53(23,3)26(25)9-11-54(27,34)4)73-51-46(80-50-43(69)40(66)37(63)31(15-56)74-50)45(39(65)32(16-57)75-51)78-52-47(79-49-42(68)36(62)29(60)20-71-49)44(38(64)33(17-58)76-52)77-48-41(67)35(61)28(59)19-70-48/h21-52,56-69H,5-20H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OACSKEOLIDHUQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(CO2)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)C)C)C)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H90O26 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1167.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Agaveside B | |
CAS RN |
128232-93-9 |
Source
|
Record name | Agaveside B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128232939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Citations
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